molecular formula C22H49N4P B14428162 P-Aziridin-1-yl-N,N,N',N',N''-pentabutylphosphonimidic diamide CAS No. 85459-06-9

P-Aziridin-1-yl-N,N,N',N',N''-pentabutylphosphonimidic diamide

Cat. No.: B14428162
CAS No.: 85459-06-9
M. Wt: 400.6 g/mol
InChI Key: PTHPZMFEKZQDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide: is a complex organic compound that features an aziridine ring and a phosphonimidic diamide structure Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.

Major Products: The major products formed from these reactions include various amine derivatives and substituted aziridines, which can be further functionalized for specific applications.

Scientific Research Applications

P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide has several scientific research applications:

Mechanism of Action

The mechanism of action of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive, allowing them to interact with various molecular targets. In biological systems, aziridines can form covalent bonds with nucleophilic sites in DNA and proteins, leading to crosslinking and potential cytotoxic effects . This reactivity is harnessed in medicinal chemistry for developing antitumor agents.

Comparison with Similar Compounds

Uniqueness: P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide is unique due to its specific combination of an aziridine ring and a phosphonimidic diamide group. This structure imparts distinct reactivity and potential applications that differ from other aziridine derivatives. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.

Properties

CAS No.

85459-06-9

Molecular Formula

C22H49N4P

Molecular Weight

400.6 g/mol

IUPAC Name

N-[aziridin-1-yl-butylimino-(dibutylamino)-λ5-phosphanyl]-N-butylbutan-1-amine

InChI

InChI=1S/C22H49N4P/c1-6-11-16-23-27(26-21-22-26,24(17-12-7-2)18-13-8-3)25(19-14-9-4)20-15-10-5/h6-22H2,1-5H3

InChI Key

PTHPZMFEKZQDPD-UHFFFAOYSA-N

Canonical SMILES

CCCCN=P(N1CC1)(N(CCCC)CCCC)N(CCCC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.